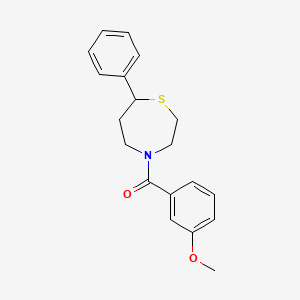

(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(3-methoxyphenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-22-17-9-5-8-16(14-17)19(21)20-11-10-18(23-13-12-20)15-6-3-2-4-7-15/h2-9,14,18H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCRNPUWSRUXGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thiol.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiazepane ring.

Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage through a condensation reaction between the methoxyphenyl-thiazepane intermediate and a suitable carbonyl compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation Products: Quinones, phenolic derivatives.

Reduction Products: Alcohols, reduced methanone derivatives.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or mechanical properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Industrial Applications:

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone depends on its specific application:

Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

Materials Science: The compound’s electronic properties can influence its behavior in materials applications, such as conductivity or mechanical strength.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in the combination of the 1,4-thiazepane core, the 3-methoxyphenyl group, and the 7-phenyl substituent. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparisons

Key Observations:

- Heterocycle Flexibility : The 1,4-thiazepane ring offers greater conformational flexibility than the rigid 1,4-benzothiazine core in ’s compound. This flexibility may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Pharmacological and Physicochemical Inferences

- Electronic Properties : The 3-methoxyphenyl group donates electron density via the methoxy substituent, which may enhance π-π stacking interactions in biological targets. Fluorination (as in the 3-fluoro-4-methoxyphenyl analog) could alter lipophilicity and bioavailability .

- Metabolic Stability : The 7-phenyl group on the thiazepane ring may slow oxidative metabolism by sterically shielding the heterocycle, a feature absent in smaller analogs like RCS-4 .

Biological Activity

(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features a thiazepane ring linked to a methanone functional group and a methoxyphenyl moiety. This structural arrangement is significant for its biological interactions. The thiazepane ring is known for its versatility in drug design, often contributing to diverse pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 285.39 g/mol |

| CAS Number | 1797347-42-2 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or inflammation.

- Receptor Binding : It may bind to certain receptors in the central nervous system or other tissues, potentially influencing neurotransmission or hormonal signaling.

Case Studies and Research Findings

While specific studies on this compound are scarce, related compounds have been investigated:

- Study on Thiazepane Derivatives : A study published in the Journal of Medicinal Chemistry evaluated various thiazepane derivatives for their anticancer activity. Results indicated that modifications at the phenyl position significantly influenced cell viability in cancer lines .

- Antimicrobial Testing : A comparative study showed that thiazepane compounds with similar substituents exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-Methylthiazolidine)(7-phenyl-1,4-thiazepan) | Thiazolidine ring | Antimicrobial |

| (2-Methoxyphenyl)(7-phenyl-1,4-thiazepan) | Similar structure but different substituents | Anticancer |

| (3-(4-Methoxyphenyl)-2-thiazolidinone) | Thiazolidine with methoxy substitution | Anticancer |

Q & A

Q. How can synergistic effects with other therapeutic agents be evaluated?

- Methodological Answer :

- Combination index (CI) : Use Chou-Talalay method to test synergy with standard drugs (e.g., doxorubicin) in cancer cells. CI <1 indicates synergy .

- Mechanistic studies : RNA-seq or proteomics to identify pathways affected by combination treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.